4-methoxy-3-methyl-N-phenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-10-12(8-9-14(11)18-2)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKMVRIKGIRHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization for 4 Methoxy 3 Methyl N Phenylbenzamide
Classical Amide Coupling Approaches
Traditional methods for forming the amide bond between a carboxylic acid and an amine are the most common routes for synthesizing N-substituted benzamides. These approaches typically involve the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.
Condensation Reactions Utilizing Acid Chlorides
A primary and highly effective method for synthesizing 4-methoxy-3-methyl-N-phenylbenzamide is the reaction between 4-methoxy-3-methylbenzoyl chloride and aniline (B41778). This two-step process begins with the conversion of the corresponding carboxylic acid, 4-methoxy-3-methylbenzoic acid, into its more reactive acid chloride derivative.
The acid chloride is typically prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. For instance, a related precursor, 3-methoxy-4-methylbenzoyl chloride, is synthesized by refluxing 3-methoxy-4-methylbenzoic acid with thionyl chloride in toluene. Similarly, 4-methoxybenzoyl chloride can be prepared from 4-methoxybenzoic acid using thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com
Once the 4-methoxy-3-methylbenzoyl chloride is formed, it is reacted with aniline in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. A typical procedure involves dissolving aniline and triethylamine in a suitable solvent like dichloromethane, followed by the gradual addition of the acid chloride. prepchem.com The reaction proceeds readily at room temperature, often followed by a period of reflux to ensure completion. nih.gov The final product, this compound, can then be isolated and purified through standard techniques like precipitation, washing, and recrystallization. nih.gov
Table 1: Synthesis of Benzamides via Acid Chloride Route
| Precursor 1 | Precursor 2 | Reagents | Product | Reference |
|---|---|---|---|---|
| 4-methoxy-3-methylbenzoic acid | Thionyl chloride | Toluene | 4-methoxy-3-methylbenzoyl chloride | |
| 4-methoxybenzoyl chloride | Aniline | Triethylamine, Dichloromethane | 4-methoxy-N-phenylbenzamide | nih.gov |
Direct Amidation Strategies with Coupling Reagents (e.g., DIC/HOBt, HATU)
Direct amidation methods avoid the isolation of the often-reactive acid chloride intermediate by using coupling reagents that activate the carboxylic acid in situ. These reagents facilitate the formation of the amide bond under milder conditions.
A common and effective combination is the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), along with an activating agent like N-hydroxybenzotriazole (HOBt). In a procedure analogous to the synthesis of a similar compound, 4-methoxy-3-methylbenzoic acid would be dissolved in a suitable solvent, followed by the addition of DIC and HOBt. nih.gov After a brief activation period, aniline is added to the mixture. The reaction proceeds at room temperature, and upon completion, the product is isolated through a standard workup involving extraction and recrystallization. nih.gov
For more challenging or sterically hindered couplings, more powerful uronium-based reagents are employed. enamine.net HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used coupling reagent that efficiently promotes amide bond formation, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base). enamine.net The reaction typically involves mixing the carboxylic acid, amine, HATU, and base in a polar aprotic solvent like DMF. This method is known for its high yields and effectiveness with substrates that may be unreactive under other conditions. enamine.net
Table 2: Common Coupling Reagents for Direct Amidation
| Reagent Name | Abbreviation | Class | Typical Co-reagent/Base |
|---|---|---|---|
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | HOBt |
Advanced Synthetic Transformations for Benzamide (B126) Formation
Beyond classical coupling, advanced synthetic methods offer alternative pathways to construct the benzamide scaffold, sometimes with unique regioselectivity or atom economy.
Metal-Catalyzed Amidation Reactions (e.g., Cu-catalyzed, Fe-mediated)
Transition metal catalysis provides powerful tools for forming C-N bonds. Copper-catalyzed amidation reactions, for example, can couple aryl halides with amides. While not a direct synthesis of the target compound from its carboxylic acid and amine precursors, this methodology could be envisioned as a convergent route. For instance, a copper catalyst could potentially mediate the coupling of an appropriately substituted aryl halide with a benzamide. Copper(II) acetate (B1210297) has been used to mediate the oxidative coupling of benzamides with maleimides. acs.org The interaction of benzamides with copper salts has been noted in adsorption studies, suggesting a coordination that could be exploited in catalysis. biosynth.com
Iron-mediated reactions are also gaining prominence as a cost-effective and less toxic alternative to other transition metals. While specific examples for the synthesis of this compound are not prevalent, iron catalysts are known to facilitate various amidation reactions, presenting a potential area for future process development.
C-H Activation/Functionalization Routes to Substituted Benzamides
C-H activation represents a cutting-edge strategy in organic synthesis, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. This approach can streamline synthetic sequences by avoiding the pre-functionalization of starting materials. researchgate.net In the context of benzamide synthesis, a directing group, often part of the amide functionality itself, can guide a transition metal catalyst to a specific C-H bond on the aromatic ring. acs.org
For example, a palladium or ruthenium catalyst could be used to directly arylate a C-H bond of a simpler benzamide precursor. acs.org While this would be a non-traditional approach for the specific substitution pattern of this compound, the principles of C-H activation could be applied to introduce substituents onto a pre-formed benzamide core. For instance, cobalt-catalyzed C-H activation has been used to react benzamides with alkynes to form complex heterocyclic structures. nih.gov This field offers powerful, atom-economical methods for creating molecular diversity from simple starting materials. researchgate.netacs.org
Green Chemistry Principles in Benzamide Synthesis
The application of green chemistry principles to amide synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using renewable resources. mdpi.com One approach involves performing reactions in solvent-free conditions. For example, the N-benzoylation of anilines has been achieved with high yields by simply mixing the amine with vinyl benzoate (B1203000) at room temperature without any solvent or activator. tandfonline.comtandfonline.com This method eliminates the need for volatile organic solvents and simplifies product isolation, which is often achieved by simple crystallization. tandfonline.comtandfonline.com
Another green strategy focuses on using methanol, a renewable C1 building block, as both a reagent and a solvent. rsc.org Manganese-catalyzed reactions have been developed for the N-alkylation of amides using alcohols, proceeding through a "borrowing hydrogen" strategy that releases only dihydrogen as a byproduct. rsc.org While this specific example leads to N-alkylation rather than N-arylation, it highlights the trend towards developing more sustainable catalytic processes that avoid toxic reagents and multi-step protocols. rsc.org The selection of greener solvents is also a key consideration, with computational tools like COSMO-RS being used to predict the solubility of benzamides in various environmentally friendly solvents to optimize reaction and purification steps. mdpi.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-methoxy-3-methylbenzoic acid |
| 4-methoxy-3-methylbenzoyl chloride |
| Aniline |
| Thionyl chloride |
| Oxalyl chloride |
| N,N-dimethylformamide (DMF) |
| Triethylamine |
| Pyridine |
| Dichloromethane |
| 3-methoxy-4-methylbenzoyl chloride |
| 3-methoxy-4-methylbenzoic acid |
| Toluene |
| 4-methoxybenzoyl chloride |
| 4-methoxybenzoic acid |
| 3-Methoxy-N-phenylbenzamide |
| N,N'-diisopropylcarbodiimide (DIC) |
| N-hydroxybenzotriazole (HOBt) |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| N,N-diisopropylethylamine (DIPEA) |
| Copper(II) acetate |
| Vinyl benzoate |
Solvent-Free and Microwave-Assisted Syntheses
Traditional methods for amide bond formation often rely on the use of stoichiometric coupling reagents and volatile organic solvents, which can generate significant chemical waste and pose environmental hazards. In contrast, solvent-free and microwave-assisted syntheses represent a paradigm shift towards cleaner and more efficient chemical manufacturing.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. ajrconline.orgredalyc.org The application of microwave irradiation can facilitate rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and, in some cases, enable reactions that are difficult to achieve through conventional heating. rsc.org
Solvent-free, or solid-phase, synthesis further enhances the green credentials of a chemical process by eliminating the need for potentially hazardous solvents. science.gov These reactions are often carried out by grinding the reactants together, sometimes with a solid-supported catalyst, which can lead to highly efficient and atom-economical transformations.
One notable solvent-free, microwave-assisted approach involves the decomposition of benzoylthioureas using an iodine-alumina catalyst. This method has been successfully applied to the synthesis of various N-substituted benzamides, with reactions proceeding smoothly to give good to excellent yields in short reaction times (10-20 minutes) under 100 W microwave irradiation. researchgate.net The presence of electron-donating groups, such as a methoxy (B1213986) group, on the aryl ring was found to favor the formation of the corresponding benzamide. researchgate.net
Another innovative microwave-assisted method for direct amidation utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst for the reaction between carboxylic acids and amines under solvent-free conditions. nih.gov This protocol has proven to be highly efficient, providing amides in very good to excellent yields with significantly reduced reaction times compared to many conventional direct amidation methods. nih.gov The procedure is also lauded for its simple, environmentally friendly work-up that often circumvents the need for chromatographic purification. nih.gov
While a direct microwave-assisted synthesis for this compound is not explicitly detailed in the reviewed literature, the synthesis of a structurally similar compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, has been reported. This synthesis, however, employed conventional heating at room temperature. nih.gov The principles of MAOS could likely be adapted to the synthesis of this compound from 4-methoxy-3-methylbenzoic acid and aniline, potentially offering significant improvements in reaction efficiency and environmental impact.
Table 1: Comparison of Conventional and Microwave-Assisted Amide Synthesis
| Reaction | Conditions | Reaction Time | Yield | Reference |
| Hydrolysis of Benzamide | Conventional Heating | 1 hour | - | rsc.org |
| Hydrolysis of Benzamide | Microwave Irradiation | 7 minutes | 99% | rsc.org |
| Synthesis of N-substituted benzamides from benzoylthioureas | Microwave (100 W), Solvent-Free, Iodine-Alumina catalyst | 10-20 minutes | Good to Excellent | researchgate.net |
| Direct amidation of carboxylic acids and amines | Microwave, Solvent-Free, Ceric Ammonium Nitrate catalyst | 1-2 hours | Very Good to Excellent | nih.gov |
Catalyst Development for Environmentally Benign Production
The development of novel and efficient catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic systems that are highly active, selective, and reusable. In the context of N-phenylbenzamide synthesis, research has focused on creating catalysts that can facilitate the amidation of carboxylic acids or their derivatives with anilines under mild and environmentally friendly conditions.
One promising area of catalyst development is the use of supported reagents, where the catalytic species is immobilized on a solid support such as silica (B1680970) gel, alumina (B75360), or clay. This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often enhanced stability and activity of the catalyst. For instance, iodine supported on alumina has been effectively used as a catalyst in the solvent-free, microwave-assisted synthesis of N-substituted benzamides. researchgate.net
Heteropolyanion-based ionic liquids have also been explored as catalysts for the oxidative amidation of aldehydes to form N-heteroaryl amides under microwave-promoted, solvent-free conditions. These catalysts are notable for their reusability and ability to promote the reaction with a wide range of substrates, offering moderate to excellent yields. researchgate.net
In recent years, there has been a growing interest in the use of metal-organic frameworks (MOFs) as catalysts for organic transformations. nih.gov Their high surface area, tunable porosity, and the presence of catalytically active metal centers make them attractive candidates for developing green catalytic processes. While not yet specifically applied to the synthesis of this compound, MOFs represent a promising avenue for future catalyst design in this area.
Furthermore, iron, as an abundant and inexpensive metal, has been utilized in a mild and selective method for the synthesis of N-aryl amides from nitroarenes and acyl chlorides in water. This Fe-promoted reaction proceeds in moderate to good yields and avoids the use of organic solvents and difficult-to-recover additives. nih.gov
The development of chiral catalysts for the asymmetric synthesis of α-arylbenzamides is another active area of research. Nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides using a chiral bisimidazoline (BIm) ligand has been reported to produce enantioenriched α-arylbenzamides with high regio- and enantioselectivity under mild conditions. uzh.chresearchgate.net
Table 2: Examples of Environmentally Benign Catalysts for Amide Synthesis
| Catalyst | Reaction Type | Key Features | Reference |
| Iodine-Alumina | Decomposition of benzoylthioureas | Solvent-free, Microwave-assisted, Good to excellent yields | researchgate.net |
| Ceric Ammonium Nitrate (CAN) | Direct amidation of carboxylic acids and amines | Solvent-free, Microwave-assisted, High efficiency, Simple work-up | nih.gov |
| Heteropolyanion-based Ionic Liquids | Oxidative amidation of aldehydes | Solvent-free, Microwave-promoted, Reusable catalyst | researchgate.net |
| Iron Dust | Reaction of nitroarenes with acyl chlorides | Water as solvent, Mild conditions, Inexpensive | nih.gov |
| Chiral Nickel-Bisimidazoline Complex | Asymmetric reductive hydroarylation of vinyl amides | High enantioselectivity, Mild conditions | uzh.chresearchgate.net |
Advanced Structural Characterization and Spectroscopic Analysis of 4 Methoxy 3 Methyl N Phenylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
In a hypothetical ¹H NMR spectrum of 4-methoxy-3-methyl-N-phenylbenzamide, distinct signals would be expected for the protons of the methoxy (B1213986) group, the methyl group, and the two aromatic rings. The methoxy protons would likely appear as a sharp singlet, while the methyl protons would also present as a singlet, both in the upfield region of the spectrum. The aromatic protons would exhibit more complex splitting patterns (multiplets) in the downfield region, reflecting their coupling with neighboring protons. The exact chemical shifts (δ) and coupling constants (J) would be dependent on the solvent used for the analysis. For comparison, in 4-methoxy-N-phenylbenzamide, the methoxy protons appear as a singlet around 3.88 ppm in CDCl₃. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | 3.8 - 4.0 | Singlet |
| Ar-CH₃ | 2.2 - 2.5 | Singlet |
| Aromatic-H | 6.8 - 8.0 | Multiplets |
The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. For this compound, one would anticipate signals for the carbonyl carbon, the carbons of the two aromatic rings, and the carbons of the methoxy and methyl groups. The carbonyl carbon is typically observed significantly downfield. For the related 4-methoxy-N-phenylbenzamide, carbon signals have been reported in CDCl₃, with the carbonyl carbon appearing around 164.9 ppm and the methoxy carbon at 55.4 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 55 - 57 |
| Ar-CH₃ | 15 - 20 |
| Aromatic-C | 110 - 140 |
| Aromatic C-O | 155 - 165 |
| Aromatic C-N | 135 - 145 |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
ESI-MS is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ as the base peak for this compound. Given a molecular formula of C₁₅H₁₅NO₂, the expected molecular weight is approximately 241.29 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 242. For related compounds, ESI-MS data has been reported, such as for various benzimidazole (B57391) and quinazolinone derivatives, where the [M+H]⁺ ion is prominently observed. rsc.org
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with high confidence. For C₁₅H₁₅NO₂, the exact mass would be calculated and compared to the experimental value to confirm the molecular formula. For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) was confirmed using HRMS. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Predicted m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | ~242.12 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key expected absorptions would include the N-H stretch of the amide, the C=O stretch of the amide, C-O stretches of the ether, and C-H stretches of the aromatic rings and methyl/methoxy groups. The N-H stretch typically appears as a broad band, while the C=O stretch is a strong, sharp absorption.
Due to the absence of specific scientific literature and publicly available experimental data for the chemical compound “this compound,” it is not possible to provide a detailed and scientifically accurate article on its advanced structural characterization and spectroscopic analysis as requested. Extensive searches have not yielded any specific data for the Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, or for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods specifically developed for this compound.
Information is available for structurally related compounds such as 4-methoxy-N-phenylbenzamide, 4-methoxy-N-methylbenzamide, and 4-methoxy-3-nitro-N-phenylbenzamide. However, the spectral and chromatographic properties of these related molecules cannot be directly and accurately extrapolated to this compound, as the presence and position of the additional methyl group would significantly influence its chemical and physical characteristics.
To generate the requested article, data from the synthesis and subsequent analytical characterization of this compound would be required. This would typically be found in a dedicated research paper or a chemical database entry that includes experimental spectra and chromatographic methods. Without such a source, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.
Analysis of "this compound" Reveals Data Scarcity in Crystallographic and Solid-State Studies
A thorough investigation into the scientific literature and structural databases for the chemical compound This compound reveals a significant lack of published data pertaining to its crystallographic and solid-state properties. Despite extensive searches for single-crystal X-ray diffraction (SCXRD) analyses, details on its crystal packing, intermolecular interactions, and Hirshfeld surface analyses, no specific experimental results for this particular molecule could be located.
The inquiry sought to build a detailed profile of the compound based on the following outline:
Crystallographic Investigations and Solid-State Structural Elucidation
Crystallographic Investigations and Solid State Structural Elucidation
Hirshfeld Surface Analysis and Fingerprint Plots
Visualization of Interaction Patterns in the Crystal Lattice
However, searches for primary research articles, crystallographic database entries (such as the Cambridge Crystallographic Data Centre - CCDC), and computational studies focusing on 4-methoxy-3-methyl-N-phenylbenzamide did not yield the necessary data to populate these sections.
While structural information is available for related isomers and analogous compounds—such as 4-methoxy-N-phenylbenzamide (lacking the methyl group on the benzoyl ring) and 4-methoxy-N-(3-methylphenyl)benzamide (where the methyl group is on the N-phenyl ring instead)—this information cannot be extrapolated to the specific target compound due to the profound influence of substituent position on crystal packing and intermolecular forces.
Consequently, a scientifically accurate article adhering to the requested detailed structure cannot be generated at this time due to the absence of the foundational experimental data for This compound . Further experimental work, including the synthesis of single crystals and subsequent SCXRD and Hirshfeld surface analysis, would be required to elucidate the solid-state characteristics of this compound.
Computational Chemistry and Theoretical Characterization of 4 Methoxy 3 Methyl N Phenylbenzamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties, including optimized geometry, electronic energy levels, and charge distributions. researchgate.net
Molecular geometry optimization aims to find the lowest energy arrangement of atoms in a molecule. For benzamide (B126) derivatives, a key feature is the relative orientation of the two phenyl rings and the central amide (-CONH-) group.
Crystal structure analysis of the closely related compound 4-methoxy-N-phenylbenzamide reveals a non-planar conformation. The dihedral angle, which measures the twist between the two benzene (B151609) rings, is reported to be 65.18 (4)°. colostate.edu The central amide group is twisted with respect to both rings, with dihedral angles of 34.70 (8)° relative to the phenyl plane and 30.62 (8)° relative to the 4-methoxybenzene plane. colostate.edu
In a separate study on N-(4-methoxyphenyl)benzamide (a structural isomer, hereafter referred to as MOP), DFT calculations were compared with experimental X-ray diffraction data. The calculations showed good agreement for the tilt angle between the phenyl and methoxyphenyl rings, with the crystal structure showing an angle of 67.4 (1)° and DFT calculations predicting 66.8°. iucr.orgnih.gov However, the study also highlighted discrepancies; for instance, the angle between the para-substituted phenyl ring and the amide plane was 38.4 (4)° in the crystal structure but a much smaller 7.9° in the DFT calculation for the isolated molecule, suggesting that crystal packing forces significantly influence the final conformation. iucr.orgnih.gov
The introduction of a methyl group at the 3-position, as in the target molecule, would likely introduce additional steric effects. A study of 3-methyl-N-phenylbenzamide found two distinct molecules in the asymmetric unit of its crystal, with different dihedral angles between the benzoyl and aniline (B41778) rings (22.17 (18)° in one and 75.86 (12)° in the other), indicating a flexible conformational landscape. researchgate.net
Table 1: Comparison of Dihedral Angles in Benzamide Analogs
| Compound | Feature | Dihedral Angle (°) - Experimental (X-ray) | Dihedral Angle (°) - Theoretical (DFT) |
|---|---|---|---|
| 4-methoxy-N-phenylbenzamide colostate.edu | Benzene Rings | 65.18 | Not Reported |
| Amide vs. Phenyl Ring | 34.70 | Not Reported | |
| Amide vs. Methoxybenzene Ring | 30.62 | Not Reported | |
| N-(4-methoxyphenyl)benzamide (MOP) iucr.orgnih.gov | Phenyl Rings | 67.4 | 66.8 |
| Amide vs. Phenyl Ring | ~29 | ~27 | |
| Amide vs. Methoxyphenyl Ring | 38.4 | 7.9 | |
| 3-methyl-N-phenylbenzamide researchgate.net | Benzoyl vs. Aniline Ring (Molecule 1) | 22.17 | Not Reported |
Note: The table presents data for analog compounds to infer the likely geometry of 4-methoxy-3-methyl-N-phenylbenzamide.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net
DFT calculations are widely used to determine the energies and shapes of these orbitals. scholarsresearchlibrary.com While specific HOMO-LUMO energy values for this compound are not available in the cited literature, studies on similar aromatic compounds show that such calculations are routine. For example, DFT calculations on other molecules have been used to determine the HOMO-LUMO energy gap, which helps in understanding charge transfer within the molecule. researchgate.net
The distribution of electronic charge within a molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into sites susceptible to electrophilic and nucleophilic attack. For N-(4-methoxyphenyl)benzamide (MOP), Hirshfeld surface analysis, which is related to charge distribution, revealed negative charge regions associated with the electronegative trifluoromethyl groups in an analogous compound and showed how electrostatic interactions influence crystal packing. iucr.orgnih.gov In MOP, close contacts are observed between the phenyl rings and between the methoxyphenyl rings of neighboring molecules. iucr.orgnih.gov
Molecules can often exist in several different spatial arrangements, or conformations, which may have different energies. The collection of these conformations and their relative energies is known as the conformational landscape.
DFT calculations can be used to determine the relative stability of different conformers. In the study of N-(4-methoxyphenyl)benzamide (MOP), it was found that the conformation observed in the crystal structure was 2.5 kJ/mol higher in energy than the minimum-energy conformation calculated for an isolated molecule in the gas phase. iucr.orgnih.gov This relatively small energy difference suggests that the molecule's conformation is easily influenced by intermolecular forces present in the solid state.
The case of 3-methyl-N-phenylbenzamide is also illustrative, as its crystal structure contains two independent molecules with significantly different conformations in the asymmetric unit. researchgate.net This polymorphism at the molecular level indicates that at least two different conformers are very close in energy, separated by a low energy barrier. This suggests that this compound may also possess a complex conformational landscape with multiple accessible, low-energy states.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes and intermolecular interactions in different environments, such as in solution.
MD simulations are also invaluable for studying how molecules interact with each other and with solvent molecules. These interactions are crucial for understanding crystal packing, solubility, and binding to biological targets.
The crystal structure of 4-methoxy-N-phenylbenzamide shows that molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains within the crystal. colostate.edu Similarly, the crystal structure of 4-methoxy-N-methylbenzamide reveals that molecules are connected into chains via N—H⋯O hydrogen bonds, which are further linked by C—H⋯π interactions to form a three-dimensional network. researchgate.netnih.gov Analysis of N-(4-methoxyphenyl)benzamide (MOP) also identified N—H⋯O hydrogen bonding and π-stacking as essential interactions for the side-by-side packing of molecules in the crystal. nih.gov MD simulations could model these specific interactions in a dynamic environment, predicting their strength and persistence in solution and providing a more complete picture of the non-covalent forces that govern the behavior of this compound.
Table 2: Key Intermolecular Interactions in Benzamide Analogs
| Compound | Types of Intermolecular Interactions Observed |
|---|---|
| 4-methoxy-N-phenylbenzamide colostate.edu | N—H⋯O hydrogen bonds |
| 4-methoxy-N-methylbenzamide researchgate.netnih.gov | N—H⋯O hydrogen bonds, C—H⋯π interactions |
| N-(4-methoxyphenyl)benzamide (MOP) nih.gov | N—H⋯O hydrogen bonds, π-stacking (T-shaped and parallel displaced) |
Molecular Docking and Ligand-Target Interaction Modeling (Theoretical Aspects)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode of a ligand to a protein's active site.
The prediction of binding modes for this compound involves docking the molecule into the binding site of a relevant biological target. The conformation of the ligand is a critical factor. The crystal structure of the related compound, 4-methoxy-N-phenylbenzamide, reveals a non-planar structure with a significant dihedral angle between the two aromatic rings. nih.gov Specifically, the dihedral angle between the planes of the benzene rings is 65.18 (4)°. nih.gov The central amide group is twisted with respect to both the phenyl and 4-methoxybenzene rings. nih.gov This inherent conformational flexibility is a key consideration in docking studies, as the molecule may adopt different shapes to fit into a binding pocket.
In a hypothetical docking scenario, the methoxy (B1213986) and methyl groups on the benzamide ring, along with the phenyl ring, would explore the conformational space within the receptor's active site to identify the most stable binding pose. The amide linkage provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are pivotal for forming specific interactions with amino acid residues. For instance, in the crystal structure of 4-methoxy-N-phenylbenzamide, molecules are linked by inter-amide N—H⋯O hydrogen bonds. nih.gov This suggests that similar hydrogen bonding patterns are likely to govern its interaction with a protein target.
The predicted binding modes would typically be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the specific interactions driving the binding.
The stability of the ligand-target complex is determined by the sum of all energetic contributions. For this compound, these contributions can be dissected as follows:
Hydrogen Bonds: The amide group is a primary site for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions with polar residues (e.g., serine, threonine, asparagine, glutamine) in a binding site would contribute significantly to the binding energy.
Pi-Interactions: The electron-rich aromatic rings can participate in various π-interactions, including π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, and cation-π interactions with positively charged residues like lysine (B10760008) and arginine.
Hydrophobic Interactions: The methyl group and the phenyl ring contribute to the hydrophobic character of the molecule, favoring interactions with hydrophobic pockets in the protein, thereby displacing water molecules and increasing entropy, which is a favorable contribution to the binding free energy.
Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Residue in Protein |
| Hydrogen Bond Donor | Amide (N-H) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Carbonyl (C=O), Methoxy (O-CH3) | Arginine, Lysine, Serine, Threonine, Tyrosine |
| Van der Waals | Phenyl rings, Methyl group | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |
| Cation-π | Phenyl rings | Lysine, Arginine |
Pharmacophore Modeling and Virtual Screening (Theoretical Aspects)
Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential steric and electronic features of a molecule that are necessary for its biological activity. dovepress.com
A pharmacophore model for this compound would be constructed based on its potential interactions with a hypothetical target. The key pharmacophoric features would likely include:
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group and the oxygen of the methoxy group.
Hydrogen Bond Donor: The N-H of the amide group.
Aromatic Rings: The two phenyl rings, which can also be defined by their hydrophobic character.
Hydrophobic Feature: The methyl group.
This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov The aim is to identify other molecules that share the same pharmacophoric features and are therefore likely to bind to the same target and exhibit similar biological activity. nih.govresearchgate.net The virtual screening process can significantly reduce the number of compounds that need to be tested experimentally, making the drug discovery process more efficient. nih.gov
The development of a pharmacophore model can be either ligand-based, if a set of active molecules is known, or structure-based, if the 3D structure of the target protein is available. dovepress.com In the absence of a known active set for this compound, a structure-based approach would be more appropriate, assuming a relevant target can be identified. The interactions observed in a molecular docking simulation could be used to define the pharmacophoric features.
Structure Property Relationships Spr of 4 Methoxy 3 Methyl N Phenylbenzamide and Its Analogues
Design Principles for Structural Modification and Derivatization
The core structure of 4-methoxy-3-methyl-N-phenylbenzamide, consisting of a substituted benzoyl ring linked to a phenyl ring via an amide bond, offers multiple sites for modification. The design principles for creating analogues revolve around systematically altering these components to modulate properties such as solubility, electronic character, and conformational flexibility.
Electron-Donating and Electron-Withdrawing Groups: The reactivity and electronic properties of the benzamide (B126) scaffold are highly sensitive to the nature of its substituents. Electron-donating groups (EDGs) like methoxy (B1213986) and methyl increase the electron density of the aromatic ring, which can affect the energy of the frontier molecular orbitals. researcher.life Conversely, introducing electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) would decrease the electron density. researcher.lifelibretexts.org
For instance, the methoxy group on the benzoyl ring in this compound enhances the electron density of the system through its resonance effect (+M). stackexchange.com This generally leads to a destabilization (increase in energy) of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. The methyl group provides a weaker, inductive electron-donating effect (+I). researchgate.net
Systematic variation involves replacing these groups with others from across the electronic spectrum. For example, replacing the 4-methoxy group with a 4-nitro group would significantly lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. researcher.life Modifications on the N-phenyl ring follow the same principle; adding an EDG would make that ring more electron-rich, while an EWG would make it electron-poor.
The following table illustrates how systematic substitution on analogous benzoyl compounds affects their electronic properties.
| Compound | Substituent at 4-position | Electronic Effect | Expected Impact on Benzoyl Ring |
| 4-Nitrobenzoyl chloride | -NO₂ | Strong Electron-Withdrawing (-M, -I) | Decreased electron density, increased electrophilicity |
| Benzoyl chloride | -H | Neutral | Baseline |
| 4-Methylbenzoyl chloride | -CH₃ | Weak Electron-Donating (+I) | Slightly increased electron density |
| 4-Methoxybenzoyl chloride | -OCH₃ | Strong Electron-Donating (+M > -I) | Increased electron density |
This interactive table is based on established principles of substituent electronic effects. libretexts.orgstackexchange.com
Steric Effects: The size and position of substituents also play a crucial role. Bulky groups introduced at positions ortho to the amide linkage can induce significant steric hindrance. This can alter the dihedral angle between the two aromatic rings, affecting the degree of π-conjugation across the molecule. plu.mx For instance, in the crystal structure of 4-methoxy-N-phenylbenzamide, the dihedral angle between the two benzene (B151609) rings is 65.18°. nih.gov Introducing a methyl group at the 3-position, as in the target molecule, is expected to have a minor steric impact, but adding larger groups could force a more twisted conformation. This twisting can electronically decouple the two ring systems, influencing charge transport and optical properties.
Bioisosteric Replacement: One common strategy in medicinal chemistry is the bioisosteric replacement of the amide bond with other functional groups that mimic its size, shape, and electronic properties but offer improved metabolic stability. nih.gov Common bioisosteres for the amide bond include oxadiazoles, triazoles, or reversed amides. These replacements can alter the hydrogen bonding capacity and the rotational barrier of the linker, thereby changing how the molecule interacts with its environment. For example, replacing the amide with a 1,2,4-oxadiazole (B8745197) can maintain planarity and the relative orientation of the aromatic rings but eliminates the hydrogen bond donor (N-H) capability. nih.gov
N-Alkylation/N-Arylation: Replacing the hydrogen on the amide nitrogen with an alkyl or another aryl group is a direct modification. N-alkylation prevents the molecule from acting as a hydrogen bond donor and can introduce steric bulk that further twists the molecular structure. This modification impacts intermolecular interactions, which can affect crystal packing and, consequently, solid-state properties like charge mobility.
Conformational Control: The amide bond can exist in either a cis or trans conformation, with the trans form being significantly more stable in acyclic amides. Structural modifications that force a cis conformation, for example by incorporating the amide into a strained ring system, would represent a drastic change in molecular geometry and properties. nih.govresearchgate.net The reactivity of the amide bond itself can be tuned; structural distortions that reduce resonance stabilization can make the amide bond more susceptible to cleavage. nih.govmdpi.com
Correlation of Molecular Structure with Electronic Properties
The electronic properties of this compound are intrinsically linked to its molecular structure. The arrangement of atoms and the nature of the substituents dictate the distribution of electrons within the molecule, which in turn determines its behavior in electronic devices and chemical reactions.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's stability, reactivity, and optical properties.
In this compound, the electron-donating methoxy and methyl groups on the benzoyl ring raise the energy of the HOMO. researcher.life This effect makes the molecule more susceptible to oxidation compared to an unsubstituted benzanilide (B160483). The LUMO, in contrast, is less affected by these donor groups. Consequently, the HOMO-LUMO gap is expected to be smaller than that of unsubstituted N-phenylbenzamide.
Theoretical studies on substituted oligoanilines show that electron-donating groups like methoxy raise the HOMO level, while electron-withdrawing groups like nitro lower both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. researcher.life This leads to a smaller energy gap in molecules substituted with strong electron-withdrawing groups. researcher.life
The table below summarizes the expected qualitative effects of different substituents at the 4-position of the benzoyl ring on the FMO energies of a benzanilide scaffold, based on general principles.
| 4-Position Substituent | Electronic Nature | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| -NO₂ | Strong EWG | Lowers | Strongly Lowers | Decreases |
| -H | Neutral | Baseline | Baseline | Baseline |
| -CH₃ | Weak EDG | Slightly Raises | Slightly Raises | Slightly Decreases |
| -OCH₃ | Strong EDG | Raises | Slightly Raises | Decreases |
This interactive table illustrates general trends in substituent effects on frontier orbital energies. researcher.lifecore.ac.uk
The potential use of this compound and its analogues in molecular electronic devices depends on their ability to conduct charge. nih.gov Charge transport through a single molecule or a thin film is highly dependent on the alignment of the molecule's FMOs with the Fermi level of the electrodes and the electronic coupling between adjacent molecules. researchgate.netaip.org
Energy Level Alignment: Substituents that modify the HOMO and LUMO energies can tune this alignment. For a hole-transporting (p-type) material, a HOMO level closer to the electrode's Fermi level facilitates charge injection. The electron-donating groups in this compound raise the HOMO energy, which could improve hole injection from high work function electrodes like gold. Conversely, for an electron-transporting (n-type) material, a LUMO level closer to the Fermi level is desired. This would be achieved by incorporating strong electron-withdrawing groups. researchgate.net
Intermolecular Coupling and Packing: In a solid-state device, charge carriers "hop" between adjacent molecules. The efficiency of this process depends on the spatial overlap of the FMOs of neighboring molecules, which is dictated by the crystal packing or thin-film morphology. nih.gov The planarity of the molecule and the presence of groups capable of intermolecular interactions (like hydrogen bonds from the amide N-H) are critical. The twisted conformation of benzanilides can hinder the close π-π stacking that is often beneficial for efficient charge transport. nih.gov Modifying substituents can alter intermolecular forces and lead to different packing motifs, thereby modulating charge transport characteristics. rsc.orgresearchgate.net For example, introducing long alkyl chains could promote more ordered assembly, while bulky groups might disrupt it.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling provides a computational approach to correlate the structural features of a series of molecules with their experimentally observed properties. These models use mathematical equations to predict the properties of new, unsynthesized compounds based on calculated molecular descriptors.
For benzamide analogues, QSPR models can be developed to predict a wide range of properties, including electronic, physical, and biological activities. nih.govnih.gov The process involves:
Dataset Assembly: A set of benzamide derivatives with known experimental property values is collected.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and 3D-descriptors (e.g., molecular surface area).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links a subset of the most relevant descriptors to the property of interest.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov
For a series of this compound analogues, a QSPR study could, for example, predict their HOMO-LUMO gap based on descriptors related to the electronic nature (like Hammett constants) and steric bulk of the varied substituents. A hypothetical QSPR equation might look like:
Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Where 'Property' could be the LUMO energy, and the descriptors could be parameters quantifying the electronic and steric influence of substituents on the phenyl and benzoyl rings. Such models are invaluable for rapidly screening virtual libraries of compounds and prioritizing the synthesis of candidates with the most promising properties. nih.govnih.gov
Development of Predictive Models based on Molecular Descriptors
The development of predictive models for N-phenylbenzamide derivatives often relies on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These models establish a mathematical correlation between the structural features of the molecules, represented by molecular descriptors, and their physicochemical properties or biological activities.
Research into N-phenylbenzamide analogues has demonstrated that various molecular descriptors are crucial for building robust predictive models. nih.govresearchgate.net These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For instance, in QSAR studies of N-phenylbenzamides as antimicrobial agents, the electrophilicity index was found to be significant for activity against Gram-positive bacteria, indicating the importance of electrostatic interactions. nih.gov Conversely, for activity against Gram-negative bacteria, molar refractivity and logP were key descriptors, highlighting the roles of steric and hydrophobic interactions. nih.gov
The process typically involves calculating a wide array of descriptors for a series of analogues and then using statistical methods like Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or Partial Least Squares (PLS) to select the most relevant descriptors and build the predictive model. semanticscholar.orgigi-global.com Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. These methods use 3D grid-based descriptors to model the steric and electrostatic fields around the molecules, providing a more detailed picture of the structure-property relationships. nih.gov For example, a CoMFA study suggested that for anti-Gram-positive activity in N-phenylbenzamides, an electropositive group on one benzene ring and an electronegative group around the carbonyl oxygen are desirable. nih.gov
| Descriptor Type | Specific Descriptor | Property Influenced | Associated Model/Study |
|---|---|---|---|
| Electronic | Electrophilicity Index | Electrostatic interactions, Biological Activity | DFT-based QSAR nih.gov |
| Steric | Molar Refractivity | Molecular size and shape, Receptor Binding | QSAR nih.gov |
| Hydrophobic | LogP (Partition Coefficient) | Membrane permeability, Hydrophobic interactions | QSAR nih.gov |
| Topological | Wiener Index | Molecular branching | QSPR |
| Quantum Chemical | HOMO/LUMO Energies | Reactivity, Electron-donating/accepting ability | DFT Calculations mdpi.com |
Theoretical Prediction of Physicochemical Attributes
Computational chemistry provides powerful tools for the ab initio prediction of physicochemical attributes of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly used to optimize molecular geometry and calculate a wide range of properties. mdpi.comtandfonline.com
For a given analogue, theoretical calculations can predict key physicochemical data. These predictions are invaluable for understanding the molecule's behavior and for designing new compounds with desired properties. For example, calculated logP, molecular weight, and the number of rotatable bonds are significant parameters in models predicting aqueous solubility. researchgate.net Similarly, electronic properties such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be computed. These properties are essential for understanding a molecule's reactivity and its potential for intermolecular interactions. mdpi.com
The accuracy of these theoretical predictions is often validated by comparing them with experimental data when available. For instance, calculated bond lengths and angles from DFT optimizations for related structures have shown high correlation with values obtained from X-ray crystallography. mdpi.com This agreement between theoretical and experimental values lends confidence to the predictive power of the computational models.
| Attribute | Significance | Typical Computational Method |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity and membrane permeability. | Fragment-based methods, Atom-based methods |
| Aqueous Solubility (LogS) | Crucial for bioavailability and formulation. | QSPR models based on LogP, MW, etc. researchgate.net |
| Dipole Moment | Indicates molecular polarity and influences solubility and intermolecular forces. | DFT, Hartree-Fock |
| Polarizability | Measures the deformability of the electron cloud, affecting van der Waals interactions. | DFT |
| HOMO-LUMO Gap | Relates to chemical reactivity and electronic excitation energy. | DFT mdpi.com |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | DFT mdpi.com |
Investigation of Intermolecular Recognition Motifs
The way molecules of this compound and its analogues recognize and arrange themselves in the solid state is governed by intermolecular interactions. X-ray crystallography is the definitive technique for elucidating these recognition motifs.
Studies on the crystal structure of the closely related compound 4-methoxy-N-phenylbenzamide provide a clear model for the types of interactions to be expected. nih.gov The primary and most robust intermolecular interaction in this class of compounds is the hydrogen bond formed between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of a neighboring molecule. nih.govnih.gov This interaction is highly directional and leads to the formation of well-defined supramolecular structures. In the case of 4-methoxy-N-phenylbenzamide, these N—H⋯O hydrogen bonds link the molecules into infinite C(4) chains that propagate along a specific crystallographic direction. nih.gov
| Interaction/Feature | Description | Resulting Motif/Effect | Reference Example |
|---|---|---|---|
| N—H⋯O Hydrogen Bond | Interaction between the amide proton and the carbonyl oxygen of an adjacent molecule. | Forms robust, directional chains (e.g., C(4) chains). nih.gov | 4-methoxy-N-phenylbenzamide nih.gov |
| Dihedral Angle (Ring-Ring) | The angle of twist between the two phenyl rings. | Determines overall molecular shape and influences packing efficiency. | 65.18° in 4-methoxy-N-phenylbenzamide nih.gov |
| C—H⋯π Interactions | A weak hydrogen bond between a C-H group and the face of an aromatic ring. | Links primary motifs (like H-bonded chains) into layers or 3D networks. researchgate.net | 4-Methoxy-N-methylbenzamide researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to crystal stability, dependent on ring orientation. | General feature in aromatic compounds |
| C—H⋯O Interactions | Weak hydrogen bonds involving C-H donors and oxygen acceptors (e.g., carbonyl, methoxy). | Provides additional stabilization to the crystal lattice. researchgate.net | 4-Methoxy-N-methylbenzamide researchgate.net |
Applications of 4 Methoxy 3 Methyl N Phenylbenzamide in Advanced Chemical Systems
Potential as a Building Block in Organic Synthesis
Benzamide (B126) derivatives are recognized as crucial intermediates in the field of organic synthesis, serving as foundational scaffolds for the construction of more complex molecular architectures. researchgate.netresearchgate.net The compound 4-methoxy-3-methyl-N-phenylbenzamide is a member of this versatile class of molecules. While specific synthetic applications of this exact compound are not extensively documented in publicly available literature, its structural components—a substituted aromatic ring, an amide bond, and another phenyl group—suggest several potential pathways for its use as a synthetic building block.
The amide bond, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield 4-methoxy-3-methylbenzoic acid and aniline (B41778). This reactivity allows the benzamide moiety to serve as a protecting group for either the carboxylic acid or the amine. More importantly, the aromatic rings of the molecule are amenable to various substitution reactions. Electrophilic aromatic substitution can introduce additional functional groups onto either the methoxy-methyl-substituted ring or the N-phenyl ring, leading to a diverse array of derivatives.
Furthermore, related benzamide structures are known to participate in a variety of coupling reactions. For instance, palladium-catalyzed cross-coupling reactions are a common strategy for forming new carbon-carbon or carbon-heteroatom bonds, and derivatives of this compound could potentially be functionalized with halides or other suitable groups to engage in such transformations. The synthesis of novel N-phenylbenzamide derivatives with imidazole (B134444) moieties through one-pot, three-component reactions highlights the utility of the N-phenylbenzamide scaffold in generating structurally complex and potentially bioactive molecules. nih.gov The development of new benzamide derivatives as potential anticancer agents further underscores the importance of the benzamide core in medicinal chemistry and drug discovery. nih.govnih.gov
The following table provides a hypothetical overview of the types of reactions in which this compound or its derivatives could serve as a key building block, based on the known reactivity of the benzamide scaffold.
Table 1: Potential Synthetic Transformations Involving this compound
| Reaction Type | Reagents and Conditions | Potential Product(s) | Synthetic Utility |
|---|---|---|---|
| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 4-methoxy-3-methylbenzoic acid and aniline | Deprotection or further functionalization of the constituent acid and amine. |
| Electrophilic Aromatic Substitution | e.g., Br₂/FeBr₃ or HNO₃/H₂SO₄ | Brominated or nitrated derivatives | Introduction of new functional groups for further elaboration. |
| Ortho-lithiation | Strong base (e.g., n-BuLi) | Lithiated intermediates | Formation of new C-C bonds by reaction with electrophiles. |
Role in Molecular Electronics and Materials Science
The electronic properties of organic molecules are at the heart of their applications in materials science, particularly in the burgeoning field of molecular electronics. The structure of this compound, with its conjugated systems and electron-donating groups, suggests its potential for use in the development of novel electronic materials.
Molecular rectifiers, or molecular diodes, are single-molecule electronic components that allow current to flow preferentially in one direction. The N-phenylbenzamide (NPBA) backbone has been identified as a promising candidate for creating such molecular diodes. Research has shown that the rectification properties of NPBA derivatives can be tuned by modifying the substituents on the aromatic rings.
Specifically, the introduction of electron-donating groups, such as a methoxy (B1213986) group, onto the 4-carboxamido-aniline part of the molecule has been demonstrated to enhance both the conductance and the rectification ratio. This enhancement is strongly correlated with the energy of the conducting frontier orbital relative to the Fermi level of the electrodes. The methoxy group in this compound would be expected to have a similar electron-donating effect, thereby potentially making this compound or its derivatives suitable for applications in molecular rectification. The methyl group at the 3-position could further modulate these electronic properties through its inductive effect and by influencing the molecule's conformation.
Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the chemical structure and solid-state packing of the organic semiconductor. The design of new organic semiconductors often involves the strategic placement of functional groups to tune the material's electronic properties, such as the band gap and charge carrier mobility.
Studies on benzamide derivatives have shown that their electronic and dielectric properties can be modified through substitution. For example, computational studies on chlorinated phenyl benzamides have demonstrated that the band gap can be tuned, with some derivatives exhibiting band gaps in the range of semiconducting materials. researchgate.net The presence of a methoxy group, a well-known electron-donating group, in this compound would be expected to influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are key parameters in determining semiconductor behavior. Research on other organic semiconductors has shown that methoxy substitution can improve hole transport mobility. rsc.org The combination of the methoxy and methyl groups on the benzoyl ring of this compound provides a means to fine-tune its electronic properties for potential use as a p-type or n-type organic semiconductor.
The following table summarizes the key structural features of this compound and their potential impact on its electronic properties.
Table 2: Structure-Property Relationships for this compound in Molecular Electronics
| Structural Feature | Potential Effect on Electronic Properties |
|---|---|
| N-Phenylbenzamide Core | Provides a conjugated system capable of charge transport and forms the basis for molecular rectification. |
| 4-Methoxy Group | Acts as an electron-donating group, raising the HOMO energy level and potentially enhancing conductance and rectification. May improve hole transport in organic semiconductors. |
| 3-Methyl Group | Provides a weak electron-donating effect and can influence molecular packing and solubility, which are important for device fabrication. |
Use as a Ligand in Coordination Chemistry
The amide functional group in this compound contains both nitrogen and oxygen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. While the coordination chemistry of this specific compound is not well-documented, the general ability of amides to act as ligands is known. The oxygen atom of the carbonyl group is generally the more Lewis basic site and is the preferred site of coordination for most metal ions.
The N-phenylbenzamide scaffold can be incorporated into more complex ligand architectures. For instance, the introduction of other donor atoms, such as nitrogen in a pyridine (B92270) ring or oxygen in a hydroxyl group, onto either of the phenyl rings could create multidentate ligands capable of forming stable chelate complexes with a variety of transition metals. These metal complexes could have interesting catalytic, magnetic, or photophysical properties.
While direct evidence for the use of this compound as a ligand is scarce, the broader field of coordination chemistry encompasses a vast array of organic molecules containing amide or amide-like functionalities that form stable metal complexes. researchgate.net The potential for this compound to act as a ligand, particularly if further functionalized, remains an area open for exploration.
Precursor in the Development of Research Probes
The benzamide scaffold is a common feature in many biologically active molecules and has been used as a starting point for the development of various research probes and therapeutic agents. researchgate.netnih.govnih.gov These molecules are designed to interact with specific biological targets, such as enzymes or receptors, to either report on their activity (probes) or modulate their function (therapeutics).
For example, benzamide derivatives have been synthesized and evaluated as antiprion agents, demonstrating the utility of this chemical class in addressing neurodegenerative diseases. nih.gov In other research, novel benzamide derivatives have been developed as potent smoothened antagonists for inhibiting the Hedgehog signaling pathway, which is implicated in some cancers. nih.gov The synthesis of N-phenylbenzamide derivatives targeting kinetoplastid parasites further illustrates the versatility of this scaffold in medicinal chemistry. nih.gov
Given these precedents, this compound could serve as a valuable precursor in the development of novel research probes. The methoxy and methyl groups provide handles for further chemical modification, allowing for the attachment of reporter groups (e.g., fluorophores or radioisotopes) or the optimization of binding affinity and selectivity for a particular biological target. The N-phenyl ring can also be substituted to explore structure-activity relationships and fine-tune the properties of the resulting probes. The use of the benzamide chromophore in stereochemical studies also suggests its potential utility in the design of chiral probes. researchgate.net
Future Directions and Unexplored Research Avenues for 4 Methoxy 3 Methyl N Phenylbenzamide
Development of Novel Synthetic Routes
The conventional synthesis of benzanilides often involves the reaction of an aniline (B41778) with a benzoyl chloride under basic conditions, a method applied to analogues like 4-methoxy-N-phenylbenzamide. nih.gov While effective, future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies for 4-methoxy-3-methyl-N-phenylbenzamide.
Promising avenues include:
One-Pot, Multicomponent Reactions (MCRs): Inspired by the synthesis of other complex N-phenylbenzamide derivatives, one-pot reactions could offer a streamlined approach. nih.gov An MCR involving a suitably substituted benzoic acid, aniline, and a coupling agent could provide the target molecule in a single step, reducing reaction time, solvent waste, and purification efforts. nih.gov
Advanced Coupling Reagents: Exploration of modern coupling reagents beyond traditional methods could improve yields and substrate scope. For instance, the use of N,N'-diisopropylcarbodiimide (DIC) in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt) has been effective in the synthesis of structurally related benzamides and warrants investigation. nih.gov
Catalytic Amidation: Developing catalytic methods, such as those using boron or other transition metal catalysts, for the direct amidation of 4-methoxy-3-methylbenzoic acid with aniline would represent a significant advancement over stoichiometric methods, aligning with the principles of green chemistry.
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic techniques such as 1D ¹H and ¹³C NMR, and FTIR are fundamental for structural confirmation, a deeper understanding of the subtle structural and electronic features of this compound requires more advanced analytical methods. rsc.orgresearchgate.net
Future characterization should involve:
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, HMBC, and NOESY would be invaluable for unambiguous proton and carbon assignments, especially when this moiety is incorporated into larger, more complex molecules.
Solid-State NMR (ssNMR): As intermolecular interactions in the solid state dictate material properties, ssNMR could provide crucial insights into crystal packing, polymorphism, and the precise nature of hydrogen bonding networks, which are known to be significant in related structures. nih.govresearchgate.net
Advanced Vibrational Spectroscopy: Complementing FTIR with Raman spectroscopy can provide a more complete vibrational profile of the molecule. This is particularly useful for studying low-frequency modes associated with lattice vibrations and for analyzing crystalline samples with minimal preparation.
Integration into Complex Molecular Architectures
The true potential of this compound lies in its use as a versatile building block, or synthon, for constructing larger, functional molecules. The N-phenylbenzamide core is a recognized pharmacophore and a key component in various functional materials. nih.govtandfonline.comnih.gov
Key areas for exploration include:
Medicinal Chemistry Scaffolding: N-phenylbenzamide derivatives have shown promise as anticancer and antiviral agents. nih.govnih.govnih.gov The this compound core could be elaborated upon to design novel kinase inhibitors, leveraging the existing methyl and methoxy (B1213986) groups to fine-tune binding interactions within protein active sites. nih.gov Its structural similarity to scaffolds active against the hepatitis B virus suggests it could be a starting point for developing new antiviral therapies. nih.gov
Materials Science Applications: Analogues of this compound have been investigated for their nonlinear optical (NLO) properties. tandfonline.com The introduction of the methyl group could influence the crystal packing arrangement, potentially leading to materials with enhanced second-harmonic generation (SHG) efficiency. Furthermore, this scaffold could be polymerized or integrated into metal-organic frameworks (MOFs) to create novel materials with tailored electronic or porous properties.
Deeper Theoretical Insights through High-Level Computational Methods
Computational chemistry offers a powerful tool for predicting molecular properties and guiding experimental design. While Density Functional Theory (DFT) has been applied to similar benzamides to study their geometry and electronic structure, future work on this compound should employ more sophisticated computational approaches. tandfonline.comjcsp.org.pk
Future computational studies could focus on:
High-Level Ab Initio Calculations: Moving beyond standard DFT, methods such as Møller-Plesset perturbation theory (MP2) or coupled cluster (CC) theory can provide benchmark data on geometric parameters, rotational barriers, and intermolecular interaction energies, offering greater accuracy.
Molecular Dynamics (MD) Simulations: MD simulations can reveal the conformational dynamics of the molecule in solution and its stability when interacting with biological targets like enzymes or receptors, providing insights that are inaccessible from static calculations. nih.gov
Excited-State Calculations: Using Time-Dependent DFT (TD-DFT), the electronic transitions can be calculated to predict UV-Vis absorption spectra and to understand the photophysical properties relevant for applications in optoelectronics.
Crystal Structure Prediction: Computational algorithms could be used to predict likely crystal packing arrangements, which is crucial for understanding polymorphism and designing materials with specific solid-state properties like NLO activity.
| Research Avenue | Proposed Technique/Method | Objective and Potential Outcome |
|---|---|---|
| Novel Synthetic Routes | One-Pot Multicomponent Reactions (MCRs) | Increase synthetic efficiency, reduce waste, and improve yields. |
| Advanced Spectroscopy | Solid-State NMR (ssNMR) | Elucidate solid-state structure, polymorphism, and intermolecular interactions. |
| Complex Architectures | Integration into Kinase Inhibitor Scaffolds | Develop new potential anticancer agents by leveraging the core structure. nih.govnih.gov |
| Theoretical Insights | Molecular Dynamics (MD) Simulations | Understand conformational flexibility and binding dynamics with biological targets. nih.gov |
| Structure-Property Relationships | Systematic Derivatization and NLO Screening | Correlate structural changes with nonlinear optical properties for materials design. tandfonline.com |
Exploration of New Structure-Property Relationships for Diverse Material Applications
A systematic investigation into the structure-property relationships (SPRs) of this compound derivatives is essential for unlocking their potential. This involves synthesizing a library of related compounds where the substitution pattern is methodically altered and then correlating these structural changes with resulting physical, chemical, and biological properties.
Future research should systematically explore how:
Positional Isomerism: Moving the methyl group to other positions on the benzoyl ring (e.g., 2-methyl or 5-methyl) would impact the molecular conformation and crystal packing, thereby influencing its material and biological properties.
Substitution on the N-phenyl Ring: Introducing various electron-donating or electron-withdrawing groups on the N-phenyl ring could significantly modulate the molecule's electronic properties, hydrogen-bonding capabilities, and biological activity, as seen in related N-phenylbenzamide series. nih.gov
Bioisosteric Replacement: Replacing the methyl or methoxy groups with other functional groups of similar size or electronic character (e.g., replacing -CH₃ with -Cl, or -OCH₃ with -SCH₃) could lead to compounds with improved properties.
By combining these synthetic modifications with the advanced characterization and computational methods outlined above, a comprehensive understanding of the SPRs can be developed, paving the way for the rational design of new functional materials and therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 4-methoxy-3-methyl-N-phenylbenzamide, and how are coupling agents optimized in these protocols?
The compound is typically synthesized via amide coupling between substituted benzoic acids and anilines. A common method involves activating the carboxylic acid with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance reaction efficiency. For example, a derivative (N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) was synthesized using DCC/HOBt, achieving confirmation via IR (C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (methoxy singlet at δ 3.8–3.9 ppm) . Key steps include:
- Dissolving reactants in anhydrous DCM.
- Maintaining low temperatures (0–5°C) to minimize side reactions.
- Purification via column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?
Essential techniques include:
- IR Spectroscopy : Confirm amide bond formation (C=O at ~1650–1680 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹).
- ¹H-NMR : Identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and amide NH (δ ~8.5 ppm, if observable).
- Elemental Analysis : Validate purity (C, H, N within ±0.3% of theoretical values). Fluorescence studies (λex/λem = 340/380 nm) can also assess photophysical properties, with optimal intensity at pH 5 and 25°C .
Q. How do solvent polarity and pH influence the stability of this compound in solution?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote hydrolysis under acidic/basic conditions. Fluorescence studies on analogous benzamides show:
- pH Stability : Maximum fluorescence at pH 5, with quenching in strongly acidic (pH < 3) or alkaline (pH > 8) media due to protonation/deprotonation of the amide group .
- Solvent Effects : Lower intensity in polar protic solvents (e.g., methanol) due to hydrogen bonding.
Advanced Research Questions
Q. How can contradictions in reported fluorescence data for benzamide derivatives be resolved methodologically?
Discrepancies in optimal pH or solvent conditions (e.g., conflicting reports of pH 5 vs. pH 7 for fluorescence) require:
- Controlled Replicates : Perform triplicate measurements under standardized conditions.
- Buffer Screening : Test across a pH gradient (2–10) using citrate-phosphate buffers.
- Solvent Rigor : Use HPLC-grade solvents to eliminate impurities. For example, a study resolved similar contradictions by identifying trace metal ions in buffers as quenching agents .
Q. What strategies improve the yield of this compound in large-scale syntheses?
Optimize:
- Catalyst Systems : Replace DCC with EDC/HCl for easier byproduct removal.
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 50°C, 300 W, 15 min).
- Workflow Design : Use continuous-flow reactors to enhance mixing and heat transfer, as demonstrated in industrial-scale amide syntheses .
Q. How can computational modeling predict the bioactivity of this compound against cancer targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like HDACs or kinases (PDB: 4BKX).
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with IC₅₀ values from analogous compounds .
- ADMET Prediction : SwissADME can forecast bioavailability and toxicity risks (e.g., CYP450 interactions).
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
